An In-depth Technical Guide to the Chemical Structure and Physical Properties of N-aryl-2-(phenylsulfanyl)acetamide Derivatives
An In-depth Technical Guide to the Chemical Structure and Physical Properties of N-aryl-2-(phenylsulfanyl)acetamide Derivatives
A Case Study on N-phenyl-2-(phenylsulfanyl)acetamide and a Theoretical Exploration of its N,N-dialkylated Analogue, N-butyl-N-ethyl-2-phenyl-2-(phenylsulfanyl)acetamide
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and physical properties of the N-phenyl-2-(phenylsulfanyl)acetamide scaffold, a core moiety with significant therapeutic potential. Due to the absence of published data for the specific derivative N-butyl-N-ethyl-2-phenyl-2-(phenylsulfanyl)acetamide, this document establishes N-phenyl-2-(phenylsulfanyl)acetamide as a foundational model. We will delve into its synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis, offering a detailed understanding of its molecular architecture. Furthermore, this guide will present a theoretical exploration of how N,N-dialkylation with butyl and ethyl groups is expected to modulate the physicochemical properties and conformational dynamics of the parent compound. This document is intended for researchers, scientists, and professionals in drug development, providing both established experimental data and predictive insights into this class of compounds.
Introduction: The Phenylacetamide Scaffold and the Rationale for this Guide
The acetamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutics. Its prevalence stems from its ability to form stable amide bonds and participate in hydrogen bonding, crucial for molecular recognition at biological targets. Phenylacetamide derivatives, in particular, have been investigated for a range of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial effects.[1] The introduction of a phenylsulfanyl group at the alpha-carbon introduces a flexible, lipophilic moiety that can further influence the compound's interaction with protein targets.
This guide was prompted by an inquiry into the chemical and physical properties of a specific, complex derivative: N-butyl-N-ethyl-2-phenyl-2-(phenylsulfanyl)acetamide. A thorough review of the scientific literature and chemical databases revealed no specific studies or characterization data for this exact molecule. In the spirit of scientific advancement and to provide a valuable resource, this guide will focus on the well-characterized parent compound, N-phenyl-2-(phenylsulfanyl)acetamide. By establishing a robust understanding of this foundational molecule, we can then apply established principles of physical organic chemistry to predict the properties of its more complex, N,N-disubstituted analogue.
Synthesis and Elucidation of N-phenyl-2-(phenylsulfanyl)acetamide
A novel and efficient synthesis of N-phenyl-2-(phenylsulfanyl)acetamide has been reported, providing a reliable method for accessing this scaffold.[1][2] The synthesis involves the reaction of a sulfonylguanidine derivative with 2-chloro-N-phenylacetamide.[1][2]
Synthetic Protocol
The following protocol is adapted from the published literature for the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide.[1][2]
Step 1: Reaction Setup
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In a round-bottom flask, combine benzenesulfonylguanidine (0.01 mol), 2-chloro-N-phenylacetamide (0.01 mol), and potassium hydroxide (0.015 mol).
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Add dry 1,4-dioxane (20 mL) to the flask.
Step 2: Reflux
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Heat the reaction mixture to reflux and maintain for 1 hour.
Step 3: Work-up and Purification
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After cooling, pour the reaction mixture into ice-water.
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Neutralize the solution with hydrochloric acid.
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Collect the resulting precipitate by filtration.
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Wash the solid thoroughly with water.
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Dry the solid at room temperature.
Step 4: Recrystallization
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Recrystallize the crude product from water to yield colorless crystals of N-phenyl-2-(phenylsulfanyl)acetamide.
This method has been reported to produce the target compound in an 83% yield.[1][2]
Spectroscopic Characterization
The identity and purity of the synthesized N-phenyl-2-(phenylsulfanyl)acetamide were confirmed by ¹H NMR spectroscopy and elemental analysis.[1][2]
Table 1: ¹H NMR and Elemental Analysis Data for N-phenyl-2-(phenylsulfanyl)acetamide
| Analysis | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.84 (s, 2H, CH₂), 7.30 (m, 10H, Ar-H), 9.15 (s, 1H, NH) |
| Elemental Analysis (Calculated) | C, 69.11%; H, 5.39%; N, 5.76%; S, 13.18% |
| Elemental Analysis (Found) | C, 69.07%; H, 5.35%; N, 5.75%; S, 13.16% |
The ¹H NMR spectrum clearly shows a singlet for the methylene protons, a multiplet for the aromatic protons of both phenyl rings, and a singlet for the amide proton.[1][2] The elemental analysis data is in excellent agreement with the calculated values for the molecular formula C₁₄H₁₃NOS.[1][2]
Molecular Structure and Solid-State Conformation
The three-dimensional structure of N-phenyl-2-(phenylsulfanyl)acetamide has been elucidated by single-crystal X-ray diffraction, providing invaluable insights into its conformation and intermolecular interactions.[1][2]
Crystal Structure Analysis
The crystal structure reveals that the asymmetric unit contains two independent molecules of the compound.[1][2] The overall conformations of these two molecules are similar. The key structural features are:
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The phenyl and acetamide groups are nearly coplanar.
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The sulfanylbenzene group is oriented almost perpendicular to the plane of the phenyl and acetamide groups.[1][2]
Table 2: Selected Torsion Angles for N-phenyl-2-(phenylsulfanyl)acetamide
| Torsion Angle | Molecule 1 | Molecule 2 |
| sulfanylbenzene/acetamide | 85.12 (11)° | 77.58 (11)° |
| sulfanylbenzene/phenyl | 28.30 (10)° | 30.60 (10)° |
| C(phenyl)-S-C-C(carbonyl) | 72.1 (3)° | -65.13 (3)° |
These torsion angles quantify the twisted conformation of the molecule in the solid state.[1][2]
Supramolecular Assembly
In the crystal lattice, the molecules of N-phenyl-2-(phenylsulfanyl)acetamide are organized into a three-dimensional network through a combination of hydrogen bonds and C-H···π interactions.[1][3] Specifically, N-H···O hydrogen bonds link the molecules into chains.[1][3] These chains are further interconnected by C-H···π interactions between the methylene protons and the phenyl rings of adjacent molecules.[1][3]
Physical Properties
The available data provides a key physical property for N-phenyl-2-(phenylsulfanyl)acetamide.
The high melting point is indicative of a stable crystal lattice, which is consistent with the presence of strong intermolecular forces such as hydrogen bonding observed in the crystal structure.
Theoretical Extrapolation to N-butyl-N-ethyl-2-phenyl-2-(phenylsulfanyl)acetamide
With a solid understanding of the parent compound, we can now predict how the addition of N-butyl and N-ethyl groups would impact the chemical structure and physical properties.
Predicted Structural Changes
The introduction of butyl and ethyl groups on the amide nitrogen will induce significant structural changes:
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Loss of Hydrogen Bonding: The most notable change is the absence of the N-H proton, which eliminates the possibility of acting as a hydrogen bond donor. This will disrupt the N-H···O hydrogen bonding network observed in the parent compound's crystal structure.
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Increased Steric Hindrance: The bulky alkyl groups will introduce significant steric hindrance around the amide bond. This will likely influence the preferred conformation of the molecule in solution and in the solid state, potentially altering the torsion angles between the phenyl, acetamide, and phenylsulfanyl moieties.
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Conformational Flexibility: The butyl and ethyl chains will introduce additional degrees of conformational freedom.
Predicted Physicochemical Properties
The N,N-dialkylation is expected to have a profound effect on the physical properties:
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Melting Point: The melting point of N-butyl-N-ethyl-2-phenyl-2-(phenylsulfanyl)acetamide is expected to be significantly lower than that of the parent compound. The disruption of the hydrogen bonding network will lead to weaker intermolecular forces in the crystal lattice.
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Solubility: The introduction of the lipophilic butyl and ethyl groups will increase the overall nonpolar character of the molecule. This will likely decrease its solubility in polar solvents like water and increase its solubility in nonpolar organic solvents such as hexane and toluene.
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Lipophilicity (logP): The octanol-water partition coefficient (logP) is expected to increase significantly. This is a direct consequence of adding the two alkyl chains, making the molecule more lipophilic. This property is critical in drug development as it influences membrane permeability and pharmacokinetic profiles.
Potential for Biological Activity
While the parent acetamide scaffold is known for its biological activities, the N,N-dialkylation could modulate this in several ways:
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Altered Target Binding: The loss of the hydrogen bond donor capability and the increased steric bulk could prevent or alter the binding of the molecule to biological targets that rely on these interactions with the parent compound.
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Modified Pharmacokinetics: The increased lipophilicity could lead to better absorption and membrane permeability, but it could also result in increased metabolic clearance or sequestration in fatty tissues.
Visualizations
Chemical Structures
Caption: Chemical formulas of the parent and target compounds.
Synthetic Workflow
Caption: Synthetic workflow for N-phenyl-2-(phenylsulfanyl)acetamide.
Conclusion
While direct experimental data for N-butyl-N-ethyl-2-phenyl-2-(phenylsulfanyl)acetamide remains elusive, a comprehensive understanding of its chemical and physical properties can be inferred from the detailed analysis of its parent compound, N-phenyl-2-(phenylsulfanyl)acetamide. The synthesis, spectroscopic characterization, and crystal structure of the parent compound provide a solid foundation for these predictions. The N,N-dialkylation is expected to significantly decrease the melting point, increase lipophilicity, and alter the solid-state packing due to the loss of hydrogen bonding capabilities. These theoretical insights provide a valuable starting point for any future investigation into this specific derivative and highlight the importance of understanding foundational scaffolds in medicinal and materials chemistry.
References
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Elgemeie, G. H., Mohamed-Ezzat, A., & Sharaf, K. H. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(4), 392-396. [Link]
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Elgemeie, G. H., Mohamed-Ezzat, A., & Sharaf, K. H. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. ResearchGate. [Link]
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Elgemeie, G. H., Mohamed-Ezzat, A., & Sharaf, K. H. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. IUCr Journals. [Link]
